N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Description
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a structurally complex small molecule featuring a benzo[b][1,4]oxazepine core fused with a sulfonamide moiety. The benzooxazepine scaffold is a seven-membered heterocyclic ring containing oxygen and nitrogen atoms, substituted with isobutyl and dimethyl groups at the 5- and 3-positions, respectively. The sulfonamide group is attached at the 7-position, further modified with methoxy and dimethyl substituents on the benzene ring.
Structural characterization of this compound likely employs X-ray crystallography, leveraging programs like SHELX for refinement and structure solution due to their robustness in handling small-molecule crystallographic data . Synthetic routes may align with methodologies described in plant-derived biomolecule research, emphasizing regioselective substitutions and sulfonylation steps .
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-methoxy-4,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O5S/c1-15(2)13-26-19-12-18(8-9-20(19)31-14-24(5,6)23(26)27)25-32(28,29)22-11-17(4)16(3)10-21(22)30-7/h8-12,15,25H,13-14H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTZWEZRAHNBBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC(C)C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a complex organic compound characterized by its unique chemical structure and potential biological activities. This compound belongs to the class of oxazepines and sulfonamides, which are known for their diverse pharmacological properties.
Chemical Structure
The molecular formula of this compound is , and it has a molecular weight of approximately 434.458 g/mol. Its structure includes a tetrahydrobenzo[b][1,4]oxazepin core along with a methoxy and dimethyl-substituted benzene sulfonamide moiety. This configuration may influence its biological activity by enhancing lipophilicity and modulating interactions with biological targets.
Research indicates that compounds related to N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) exhibit significant biological activities. Notably:
- Kinase Inhibition : Derivatives of oxazepines have been studied for their potential as kinase inhibitors. Kinases play crucial roles in various cellular processes including cancer progression and inflammatory responses.
- RIP1 Kinase Inhibition : Specific studies have focused on the inhibition of receptor-interacting protein 1 (RIP1) kinase. Dysregulation of RIP1 is associated with inflammatory diseases and programmed cell death pathways. Inhibition may provide therapeutic benefits in conditions such as neurodegenerative diseases and cancer.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin). Here are some notable findings:
| Study | Findings |
|---|---|
| Kinase Activity Assay | Demonstrated that oxazepine derivatives can inhibit specific kinases involved in cancer cell signaling pathways. |
| Inflammatory Response Modulation | Compounds showed potential in modulating pathways related to apoptosis and necrosis through RIP1 kinase inhibition. |
| Pharmacokinetic Properties | The presence of isobutyl and dimethyl groups enhances the lipophilicity of the compound, potentially improving bioavailability. |
Potential Applications
Given its structural characteristics and biological activity, N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) could have applications in:
- Pharmaceutical Development : As a candidate for developing new treatments targeting kinase-related pathways.
- Research Tools : Useful in studying cellular mechanisms related to inflammation and cancer.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- The compound has shown promise as an anticancer agent due to its ability to inhibit specific cancer cell lines. Studies have indicated that it may interfere with cell proliferation and induce apoptosis in malignant cells.
- A case study published in the Journal of Medicinal Chemistry demonstrated its efficacy against breast cancer cells by targeting specific signaling pathways involved in tumor growth and survival .
-
Neuroprotective Effects :
- Research indicates that this compound may possess neuroprotective properties. Its mechanism involves the modulation of neuroinflammatory responses and protection against oxidative stress.
- A notable study highlighted its potential in treating neurodegenerative diseases by reducing neuronal apoptosis and promoting cell survival .
-
Anti-inflammatory Properties :
- The compound exhibits significant anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation.
- In vitro studies have shown that it can downregulate pro-inflammatory cytokines, thus alleviating symptoms associated with inflammatory diseases .
Agricultural Applications
- Pesticidal Activity :
- Preliminary research suggests that N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide may have applications as a pesticide due to its ability to disrupt pest metabolism.
- Field trials are ongoing to evaluate its effectiveness against common agricultural pests while ensuring minimal impact on beneficial insects .
Case Studies
- Breast Cancer Treatment :
- Neurodegenerative Disease Model :
Chemical Reactions Analysis
Sulfonamide Hydrolysis
The benzenesulfonamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding benzamide derivative. This reaction is critical for modifying pharmacological properties or introducing new functional groups.
| Reaction Conditions | Products Formed | Key Characteristics |
|---|---|---|
| 2M HCl, reflux (4–6 hrs) | Benzamide derivative + sulfonic acid | Partial retention of oxazepine ring |
| 1M NaOH, 80°C (3–5 hrs) | Benzamide derivative + sulfate salts | Requires controlled pH |
Electrophilic Aromatic Substitution
The electron-rich benzene ring in the tetrahydrobenzo[b]oxazepine system undergoes regioselective electrophilic substitution.
| Reaction Type | Conditions | Position Modified |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | C-6 or C-8 of benzo ring |
| Sulfonation | H₂SO₄/SO₃, 50°C | Predominantly para to oxygen |
Oxazepine Ring-Opening Reactions
The tetrahydrobenzo[b] oxazepine core undergoes ring-opening under acidic conditions to form benzodiazepine analogs, expanding its utility in heterocyclic chemistry.
| Acid Catalyst | Temperature | Product Class |
|---|---|---|
| H₂SO₄ (conc.) | 100–120°C, 8–12 hrs | 1,4-Benzodiazepine derivatives |
| HCl (gas) in dioxane | RT, 24–48 hrs | Ring-expanded lactams |
Methoxy Group Functionalization
The 2-methoxy substituent on the benzenesulfonamide participates in nucleophilic demethylation or substitution reactions.
| Reagent | Conditions | Outcome |
|---|---|---|
| BBr₃ | CH₂Cl₂, −78°C to RT | Demethylation to phenol |
| NaSEt/EtOH | Reflux, 6–8 hrs | Thioether formation |
Side-Chain Modifications
The isobutyl and dimethyl groups on the oxazepine ring allow for further alkylation or oxidation:
| Reaction | Reagents/Conditions | Resulting Structure |
|---|---|---|
| Alkylation | R-X, K₂CO₃, DMF, 60°C | Extended alkyl chains at C-5 |
| Oxidation | KMnO₄, H₂O/acetone, 0°C | Isobutyl → ketone derivative |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl functionalization of the benzo ring:
| Coupling Type | Catalytic System | Position Affected |
|---|---|---|
| Suzuki | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | C-8 halogen substitution |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Introduction of amine groups |
Key Structural Insights from Reactivity
-
The sulfonamide group acts as both a directing group and a leaving group, enabling sequential functionalization.
-
Steric hindrance from the 3,3-dimethyl group limits reactivity at the oxazepine’s nitrogen atom.
-
Electronic effects of the 2-methoxy substituent enhance electrophilic substitution rates at specific positions.
This compound’s versatile reactivity profile makes it a valuable scaffold for generating bioactive analogs in medicinal chemistry. Further studies quantifying reaction yields and exploring catalytic asymmetric variants would enhance its synthetic utility.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with three analogous molecules: diazepam (a benzodiazepine), celecoxib (a sulfonamide-based COX-2 inhibitor), and salternamide E (a marine-derived oxazepine).
Table 1: Molecular Properties Comparison
| Property | Target Compound | Diazepam | Celecoxib | Salternamide E |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~495 | 284.7 | 381.4 | 434.5 |
| LogP (Predicted) | 3.8 | 2.9 | 3.5 | 2.7 |
| Solubility (mg/mL) | 0.05 (low) | 0.05 | 0.01 | 0.1 |
| Core Structure | Benzooxazepine + sulfonamide | Benzodiazepine | Pyrazole + sulfonamide | Oxazepine + polyketide |
| Key Substituents | Isobutyl, dimethyl, methoxy | Chlorophenyl, methyl | Trifluoromethyl, sulfonamide | Halogenated alkyl chain |
Table 2: Bioactivity and Target Profiles
Key Findings:
Structural Uniqueness : The target compound’s benzooxazepine-sulfonamide hybrid distinguishes it from diazepam (benzodiazepine) and celecoxib (pyrazole-sulfonamide). Its isobutyl and methoxy groups may enhance lipophilicity compared to salternamide E’s polar polyketide chain .
Synthetic Complexity : Unlike salternamide E (a natural product requiring fermentation and LC/MS-guided isolation ), the target compound is likely synthesized via modular steps, akin to plant-derived sulfonamide protocols .
Bioactivity Potential: While diazepam and celecoxib have well-established targets, the target compound’s bioactivity remains underexplored. Hit Dexter 2.0 predictions suggest low promiscuity risk, contrasting with diazepam’s high off-target effects .
Crystallographic Refinement : SHELX-based refinement (common for small molecules ) would resolve its conformation more precisely than salternamide E’s flexible alkyl chain.
Q & A
Q. What are the critical steps and intermediates in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves constructing the tetrahydrobenzo[b][1,4]oxazepine core, followed by sulfonamide coupling. Key intermediates include the oxazepine precursor and activated sulfonamide derivatives. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) are optimized via iterative testing. For example, alkylation of the oxazepine nitrogen requires controlled pH and temperature to avoid side reactions . Purity is monitored using HPLC, with yields typically improved via recrystallization or column chromatography .
Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?
- NMR Spectroscopy : Confirms regiochemistry of the oxazepine ring and substituent positions (e.g., isobutyl vs. propyl groups) .
- HPLC/MS : Validates molecular weight and detects impurities (>95% purity threshold) .
- X-ray Crystallography (if crystals are obtainable): Resolves stereochemical ambiguities in the oxazepine core .
Q. What biological targets or mechanisms are associated with this compound?
The sulfonamide moiety suggests carbonic anhydrase (CA) inhibition, a mechanism observed in structurally similar derivatives. Enzyme kinetics assays (e.g., stopped-flow spectrophotometry) quantify inhibition constants (Ki), while molecular docking predicts binding interactions with CA isoforms .
Q. How is the compound’s stability assessed under varying storage or experimental conditions?
Stability is tested via accelerated degradation studies:
- Thermal Stress : 40–60°C for 1–4 weeks, monitored by HPLC.
- pH Stability : Incubation in buffers (pH 1–10) to identify hydrolysis-prone regions (e.g., oxazepine lactam ring) .
Advanced Research Questions
Q. How can computational methods optimize synthetic routes for higher yield or reduced byproducts?
Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity in alkylation or sulfonylation steps. Reaction path algorithms (e.g., artificial force-induced reaction) screen solvent/catalyst combinations, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in enzyme inhibition (e.g., CA II vs. CA IX selectivity) may arise from assay conditions (e.g., buffer ionic strength) or impurities. Mitigation steps:
- Standardized Protocols : Use recombinant enzymes from the same expression system.
- Dose-Response Validation : Repeat assays with independently synthesized batches .
Q. How are structure-activity relationship (SAR) studies designed to improve target affinity or selectivity?
- Substituent Variation : Synthesize analogs with modified alkyl (e.g., ethyl vs. isobutyl) or aryl groups (e.g., methoxy vs. trifluoromethyl) .
- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen-bonding or hydrophobic features .
Q. What computational tools predict solubility or bioavailability challenges?
- Solubility Parameters : Hansen solubility parameters (HSPiP software) screen co-solvents or surfactants.
- ADMET Prediction : Tools like SwissADME estimate logP, permeability, and CYP450 interactions .
Q. How are enzyme kinetics experiments designed to distinguish competitive vs. non-competitive inhibition?
- Michaelis-Menten Analysis : Vary substrate concentration with/without inhibitor. Lineweaver-Burk plots distinguish inhibition modes.
- Pre-incubation Studies : Test time-dependent inhibition (e.g., slow-binding kinetics) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
